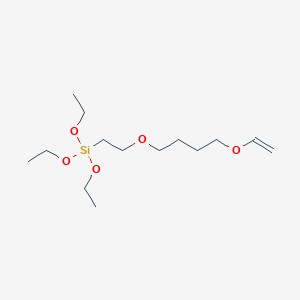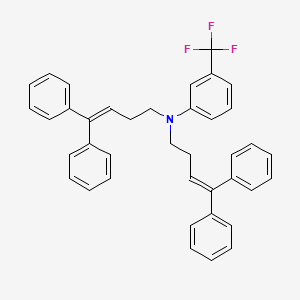
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl and diphenyl groups in its structure suggests potential unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzenamine Core: Starting with aniline, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylbutenyl Groups: The diphenylbutenyl groups can be attached via Friedel-Crafts alkylation or similar reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-diphenyl-: Lacks the butenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4-butenyl)-: Lacks the diphenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4,4-diphenyl)-: Lacks the butenyl and trifluoromethyl groups.
Uniqueness
The presence of both diphenylbutenyl and trifluoromethyl groups in Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- makes it unique compared to other similar compounds. These groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Número CAS |
501078-01-9 |
|---|---|
Fórmula molecular |
C39H34F3N |
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
N,N-bis(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C39H34F3N/c40-39(41,42)35-24-13-25-36(30-35)43(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
Clave InChI |
MWDMGXITELEWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


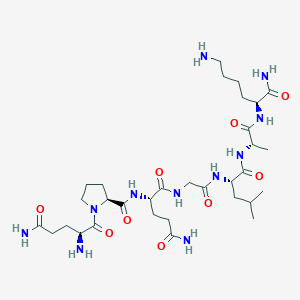

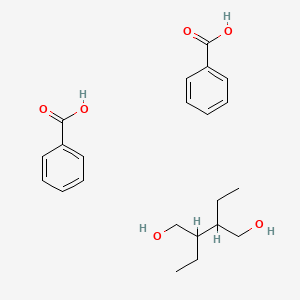
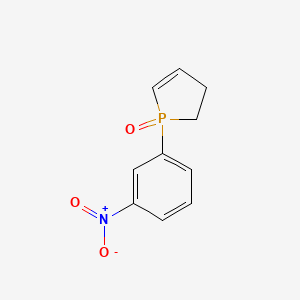
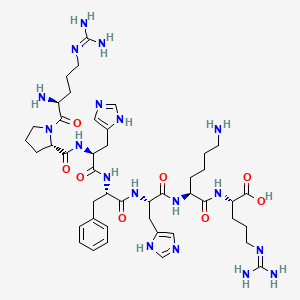
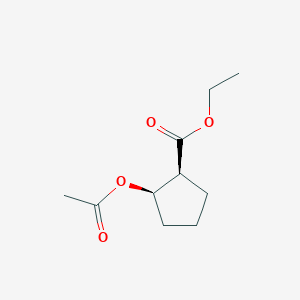
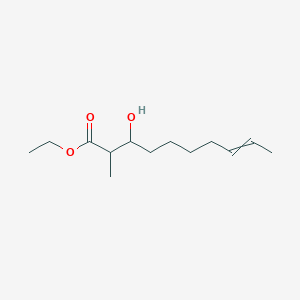
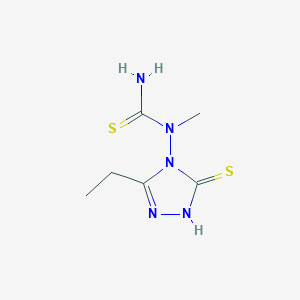
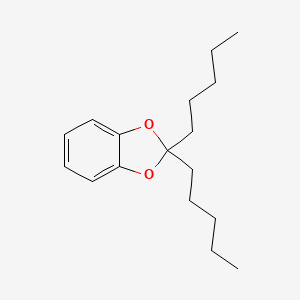
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
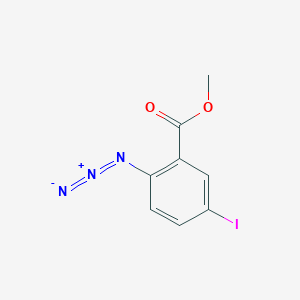
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
